Regioisomeric Advantage: Superior Physicochemical and Safety Profile of the 1,3,4-Oxadiazole Core Over 1,2,4-Isomers
A systematic matched-pair analysis of the AstraZeneca compound collection directly compared 1,2,4- and 1,3,4-oxadiazole regioisomers. The 1,3,4-oxadiazole isomer consistently demonstrates an order of magnitude lower lipophilicity (log D) and superior metabolic stability, along with reduced hERG inhibition and enhanced aqueous solubility [1]. While this is a class-level inference for the core, it is a critical differentiator for any derivative built upon 5-phenyl-1,3,4-oxadiazole-2-carbonyl chloride compared to analogous 1,2,4-oxadiazole carbonyl chlorides.
| Evidence Dimension | Lipophilicity (log D) |
|---|---|
| Target Compound Data | 1,3,4-Oxadiazole isomer: log D approximately 1 order of magnitude lower than 1,2,4-oxadiazole matched pair. |
| Comparator Or Baseline | 1,2,4-Oxadiazole isomer matched pair. |
| Quantified Difference | ~10-fold lower log D value. |
| Conditions | AstraZeneca corporate compound collection; matched pair analysis. |
Why This Matters
Selecting a 1,3,4-oxadiazole building block like the target compound provides a documented advantage in modulating key drug-like properties (lower lipophilicity, reduced off-target risks) compared to its 1,2,4-isomer counterparts.
- [1] Boström, J., Hogner, A., Llinàs, A., Wellner, E., & Plowright, A. T. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 55(5), 1817–1830. DOI: 10.1021/jm2013248. View Source
